

molecular weight of Z-Phe-Phe-OH

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Compound of Interest

Compound Name:	<i>N</i> -Carbobenzoxy- <i>L</i> -phenylalanyl- <i>L</i> -phenylalanine
Cat. No.:	B089091

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Technical Guide: Z-Phe-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Z-Phe-Phe-OH (**N-CARBOBENZOXY-L-PHENYLALANYL-L-PHENYLALANINE**), a key building block in peptide synthesis and various research applications.

Core Data Summary

The quantitative properties of Z-Phe-Phe-OH are summarized in the table below for easy reference.

Parameter	Value	Reference
Molecular Weight	446.5 g/mol	[1]
Molecular Formula	C ₂₆ H ₂₆ N ₂ O ₅	[1]
Purity	≥ 98% (Assay)	[1]
Appearance	White to off-white powder	[1]
Storage Conditions	0-8 °C	[1]
Synonyms	N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, Z-L-phenylalanyl-L-phenylalanine	[1]

Applications in Research and Development

Z-Phe-Phe-OH is a valuable compound in several scientific domains:

- Peptide Synthesis: It serves as a fundamental building block in the synthesis of more complex peptides and peptide-based therapeutics. The N-terminal benzyloxycarbonyl (Z) group provides protection during coupling reactions.[\[1\]](#)
- Drug Development: Researchers utilize this dipeptide in the design and creation of peptide-based drugs, particularly in fields like oncology and immunotherapy. Its structure can mimic natural peptides, allowing for enhanced binding affinity and specificity to biological targets.[\[1\]](#)
- Biochemical Research: Z-Phe-Phe-OH is employed in studies investigating protein-protein interactions and enzyme activity, providing insights into various cellular mechanisms.[\[1\]](#)

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, representative protocol for the manual solid-phase synthesis of a peptide utilizing Z-Phe-Phe-OH as a building block. This protocol is adapted from established methods for similar peptide syntheses.

Objective: To synthesize a tripeptide (e.g., X-Phe-Phe-OH, where X is another amino acid) using a pre-loaded Phenylalanine Wang resin.

Materials and Reagents:

- Fmoc-Phe-Wang resin
- Z-Phe-OH
- Appropriate Fmoc-protected amino acid for the N-terminus (Fmoc-X-OH)
- Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Cold diethyl ether

Procedure:

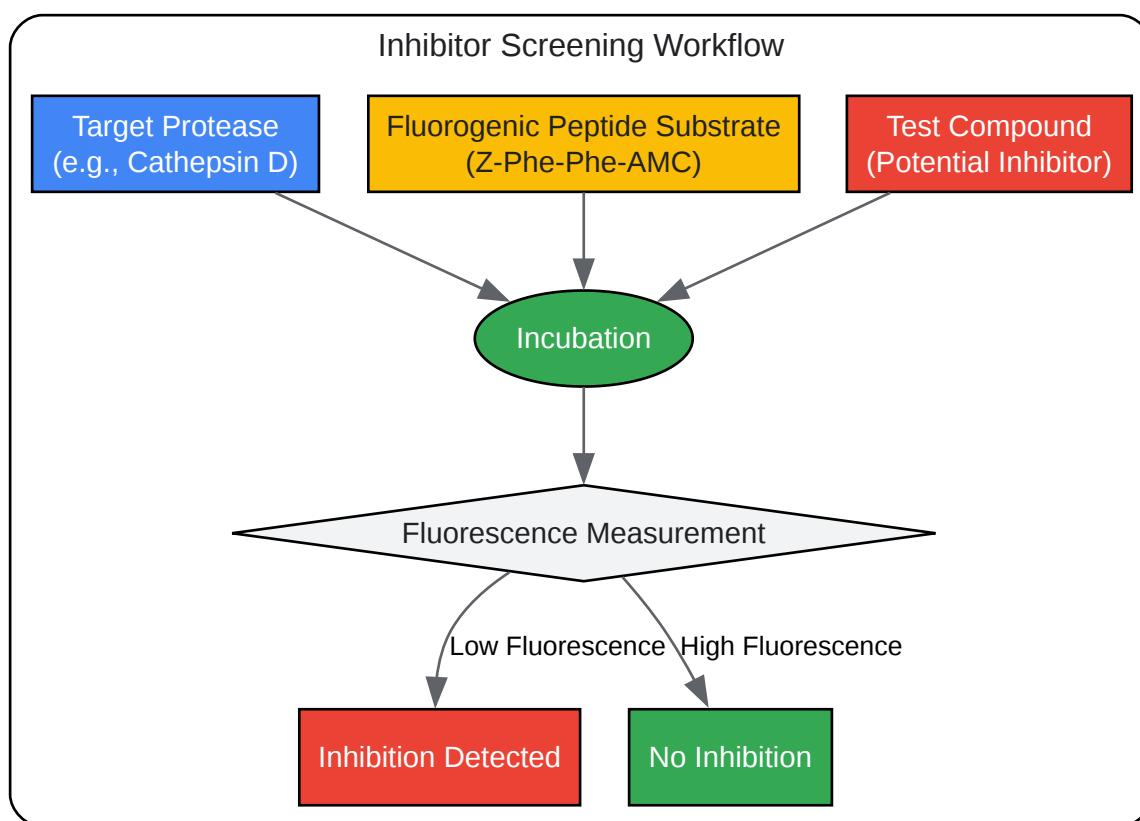
- Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF within a synthesis vessel for 30 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 20 minutes to remove the Fmoc protecting group.
 - Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

- Coupling of the Second Phenylalanine (as Z-Phe-OH):
 - In a separate vial, dissolve Z-Phe-OH (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOEt (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the mixture and vortex for 1 minute to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2 hours at room temperature.
 - Drain the coupling solution and wash the resin with DMF (5 times) and DCM (5 times).
- Coupling of the N-terminal Amino Acid (Fmoc-X-OH):
 - Repeat the Fmoc deprotection step if the N-terminal amino acid to be added is also Fmoc-protected. Note: For the final coupling with Z-Phe-OH, this step is omitted as the Z-group is the final N-terminal protection.
 - Follow the coupling procedure described in Step 3, using the desired Fmoc-protected amino acid (Fmoc-X-OH).
- Cleavage and Deprotection:
 - Wash the fully synthesized peptide-resin with DCM and dry it under a vacuum.
 - Add the cleavage cocktail to the dried resin.
 - Agitate the mixture for 2 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide under a vacuum.
- The final product can be purified using reverse-phase HPLC.

Potential Signaling Pathway Application

While Z-Phe-Phe-OH is primarily a building block, similar peptide structures can be used as substrates to study proteases involved in cellular signaling. For instance, a peptide containing a Phe-Phe motif could be a substrate for aspartyl proteases like Cathepsin D, which plays a role in processes such as apoptosis. The following diagram illustrates a hypothetical workflow for using a fluorogenic peptide substrate based on the Z-Phe-Phe-OH structure to screen for inhibitors of a target protease.



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References

- 1. chemimpex.com [chemimpex.com]
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